Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate
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Overview
Description
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate is an organic compound that features a furan ring, a trifluoromethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of furan-2-carbaldehyde with trifluoromethyl ketone in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Methyl 3-(furan-2-yl)-2-(trifluoromethyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(furan-2-yl)prop-2-enoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(thiophen-2-yl)-2-(trifluoromethyl)prop-2-enoate: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and biological activity.
Uniqueness
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the furan ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918307-40-1 |
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Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)7(9(10,11)12)5-6-3-2-4-15-6/h2-5H,1H3 |
InChI Key |
APHUTAJEEMXUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CO1)C(F)(F)F |
Origin of Product |
United States |
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